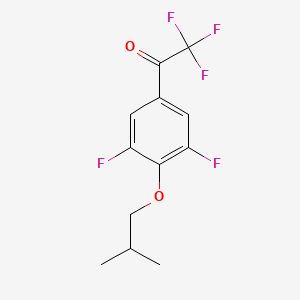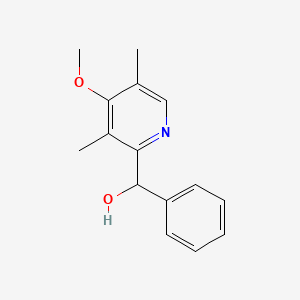
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-isobutoxybenzene and trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The trifluoroacetyl chloride is added dropwise to a solution of 3,5-difluoro-4-isobutoxybenzene in dichloromethane, followed by the addition of the Lewis acid catalyst. The reaction mixture is stirred at low temperature (0-5°C) for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain the desired compound.
Chemical Reactions Analysis
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acid or base to yield the corresponding phenol and trifluoroacetic acid.
Scientific Research Applications
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties. This compound may serve as a lead compound for the development of new therapeutics.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone can be compared with other fluorinated compounds, such as:
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol: This compound is structurally similar but contains an alcohol group instead of a ketone group, leading to different reactivity and applications.
(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane:
Properties
Molecular Formula |
C12H11F5O2 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(13)3-7(4-9(10)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3 |
InChI Key |
BRBWYSKSZSHRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)

![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)


![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)



![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)


![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
![3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)
